Ethyl 7-Bromo-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole-6-carboxylate
Description
Properties
Molecular Formula |
C18H14BrF3N2O3 |
|---|---|
Molecular Weight |
443.2 g/mol |
IUPAC Name |
ethyl 4-bromo-3-methyl-7-[4-(trifluoromethoxy)phenyl]benzimidazole-5-carboxylate |
InChI |
InChI=1S/C18H14BrF3N2O3/c1-3-26-17(25)13-8-12(15-16(14(13)19)24(2)9-23-15)10-4-6-11(7-5-10)27-18(20,21)22/h4-9H,3H2,1-2H3 |
InChI Key |
WDAXEBQCTNORNY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C(=C1)C3=CC=C(C=C3)OC(F)(F)F)N=CN2C)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Key Synthetic Steps and Conditions
Benzimidazole Core Formation and Substitution
- Starting from 4-trifluoromethoxy-1,2-phenylenediamine and appropriately substituted benzaldehydes or carboxylic acid derivatives, the benzimidazole ring is formed via condensation reactions.
- For example, 4-trifluoromethyl-1,2-phenylenediamine reacts with 2-(2-chloro-6-fluorophenyl) derivatives under acidic or dehydrating conditions to form the benzimidazole core with high regioselectivity.
Bromination at the 7-Position
- Bromination is achieved using N-bromosuccinimide (NBS) in the presence of azodiisobutyronitrile (AIBN) as a radical initiator.
- The reaction is typically performed in chloroform solvent at room temperature for 30 minutes followed by heating to 50 °C for 12 hours.
- This step selectively introduces bromine at the 7-position of the benzimidazole ring with high conversion and minimal side reactions.
N-Methylation
- Methylation of the benzimidazole nitrogen (N-1) is conducted using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.
- This step is often carried out in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures to achieve complete methylation.
Coupling with 4-(Trifluoromethoxy)phenyl Group
- The 4-(trifluoromethoxy)phenyl substituent is introduced via a coupling reaction, often using peptide coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like triethylamine.
- The reaction is conducted in polar aprotic solvents such as DMF at room temperature to 50 °C.
Formation of Ethyl Ester at 6-Carboxylate
Detailed Stepwise Synthesis Example
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Condensation of 4-trifluoromethoxy-1,2-phenylenediamine with substituted benzaldehyde | Acidic medium, reflux, 4-6 hours | 70-80 | Formation of benzimidazole core |
| 2 | Bromination at 7-position | NBS, AIBN, chloroform, RT 30 min then 50 °C 12 h | 75-85 | Selective bromination |
| 3 | N-Methylation of benzimidazole nitrogen | Methyl iodide, base (e.g., K2CO3), DMF, RT to 50 °C | 80-90 | Complete methylation confirmed by NMR |
| 4 | Coupling with 4-(trifluoromethoxy)phenyl moiety | HBTU, triethylamine, DMF, RT to 50 °C | 65-75 | Amide bond formation or aryl substitution |
| 5 | Esterification to form ethyl ester | Ethanol, acid catalyst, reflux, 4-8 hours | 70-80 | Purification by column chromatography |
Purification and Characterization
- After each step, purification is typically performed by silica gel column chromatography using ethyl acetate/hexane mixtures as eluents.
- Final compound purity is confirmed by chromatographic methods (HPLC), NMR spectroscopy, and mass spectrometry.
- Drying agents such as sodium sulfate (Na2SO4) are used to remove residual moisture from organic layers before concentration.
Research Findings and Optimization Notes
- The use of HBTU as a coupling reagent in the presence of triethylamine in DMF provides efficient coupling with minimal side products.
- Bromination with NBS under controlled temperature conditions (initial room temperature followed by heating) ensures regioselectivity and high yield without over-bromination.
- N-Methylation yields are optimized by adjusting the base equivalents and reaction temperature; excessive base can lead to side reactions.
- The esterification step benefits from mild acidic conditions to prevent hydrolysis of sensitive substituents like trifluoromethoxy groups.
- The overall synthetic route is amenable to scale-up due to mild reaction conditions and straightforward purification steps.
Summary Table of Reagents and Conditions
| Synthetic Step | Key Reagents/Conditions | Temperature | Reaction Time | Yield Range (%) |
|---|---|---|---|---|
| Benzimidazole core formation | 4-trifluoromethoxy-1,2-phenylenediamine, substituted benzaldehyde, acid catalyst | Reflux (~80-100 °C) | 4-6 hours | 70-80 |
| Bromination | NBS, AIBN, chloroform | RT 30 min, then 50 °C | 12 hours | 75-85 |
| N-Methylation | Methyl iodide, K2CO3, DMF | RT to 50 °C | 3-6 hours | 80-90 |
| Coupling with aryl group | HBTU, triethylamine, DMF | RT to 50 °C | 10-18 hours | 65-75 |
| Esterification | Ethanol, acid catalyst | Reflux (~78 °C) | 4-8 hours | 70-80 |
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-Bromo-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzimidazole derivatives.
Scientific Research Applications
Ethyl 7-Bromo-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole-6-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activity makes it a valuable tool for studying cellular processes and developing new therapeutic agents.
Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a potential candidate for drug development.
Mechanism of Action
The mechanism of action of Ethyl 7-Bromo-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Analysis
Table 1: Substituent Comparison of Benzimidazole Derivatives
Key Observations :
- The trifluoromethoxy group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the fluorophenyl group (logP ~2.8) in .
- The ethyl carboxylate at position 6 improves solubility in organic solvents relative to non-esterified analogs, though hydrolysis to the carboxylic acid may occur under physiological conditions.
- The bromine atom at position 7 offers a site for further derivatization (e.g., Suzuki coupling) absent in simpler analogs.
Lipophilicity and Solubility :
Crystallographic Insights
Stability and Degradation Pathways
- Ester Hydrolysis: The ethyl carboxylate is prone to hydrolysis under acidic/basic conditions, unlike non-esterified analogs.
- Oxidative Stability : The methyl group at position 1 may protect the benzimidazole core from oxidation compared to unsubstituted derivatives.
Biological Activity
Ethyl 7-Bromo-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole-6-carboxylate is a benzimidazole derivative that has garnered attention for its diverse biological activities. This compound features a complex structure that includes a bromo substituent, a methyl group, and a trifluoromethoxy phenyl group, which contribute to its reactivity and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Core Structure : Benzimidazole
- Substituents :
- Bromo group at the 7-position
- Methyl group at the 1-position
- Trifluoromethoxy phenyl group at the 4-position
- Ethyl ester group at the 6-carboxylate position
This configuration enhances its solubility and reactivity, making it suitable for various biological assays.
Anticancer Properties
Benzimidazole derivatives, including this compound, have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, studies have shown:
- IC50 Values : The compound demonstrates IC50 values comparable to established anticancer agents, indicating potent activity against cancer cells. For example, in vitro studies revealed IC50 values ranging from 7.82 to 21.48 μM against different cancer cell lines .
- Mechanism of Action : The compound may induce apoptosis in cancer cells by upregulating pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2. This suggests a mechanism involving cell cycle arrest and programmed cell death .
Inhibition of Protein-Protein Interactions
This compound has been shown to inhibit critical protein-protein interactions involved in cancer progression. This characteristic makes it a candidate for further development as a multi-targeted kinase inhibitor, which could have implications for treating various cancers .
Research Findings and Case Studies
Several studies have highlighted the biological activity of this compound:
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of several benzimidazole derivatives, including this compound, against human colon cancer (HCT-116), hepatocellular carcinoma (HepG2), and mammary gland cancer (MCF-7) cell lines. The results indicated that compounds with similar structures exhibited varying degrees of cytotoxicity, with some showing significant selectivity towards cancer cells over normal fibroblast cells .
- Molecular Docking Studies : Molecular docking studies provided insights into the binding interactions of this compound with target enzymes involved in cancer pathways. These studies revealed multiple interactions that may contribute to its inhibitory effects on protein targets .
Comparison with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 7-Bromo-1-methylbenzimidazole | Benzimidazole core with bromo and methyl groups | Simpler structure; lacks trifluoromethoxy group |
| Trifluoromethylbenzimidazole | Benzimidazole core with trifluoromethyl group | Exhibits strong electron-withdrawing effects |
| Ethyl 2-(trifluoromethoxy)benzoate | Aromatic ester with trifluoromethoxy group | Lacks the benzimidazole core; used in different applications |
This table illustrates the variations in functional groups and structural complexity while highlighting the uniqueness of this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 7-Bromo-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole-6-carboxylate?
- Methodology : Cyclocondensation reactions under nitrogen atmosphere are commonly employed for benzo[d]imidazole derivatives. For example, substituted aldehydes and diamines react in dry DMF with sodium metabisulfite at 120°C for 18 hours to form the imidazole core . For brominated derivatives, bromine substitution is typically introduced early in the synthesis to avoid side reactions. Ethyl ester groups are added via esterification using ethanol under acidic conditions .
Q. How can spectroscopic techniques (FTIR, NMR, MS) validate the structure of this compound?
- Methodology :
- FTIR : Look for characteristic peaks: C=N stretch (~1617 cm⁻¹ for imidazole ring), C-Br (~590 cm⁻¹), and trifluoromethoxy C-O-C (~1250–1150 cm⁻¹) .
- 1H NMR : Aromatic protons appear as multiplets between δ 7.4–8.4 ppm, methyl groups as singlets (~δ 2.6 ppm), and trifluoromethoxy substituents as deshielded singlets .
- MS : Molecular ion peaks (e.g., [M+H]⁺) should match the molecular weight. Bromine isotopes (e.g., m/z 286.01 [M+1]⁺ for brominated analogs) confirm halogen presence .
Q. What purification strategies are effective for this compound?
- Methodology : Column chromatography with silica gel (ethyl acetate/hexane gradients) is standard. For polar derivatives, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases improves purity. Melting point analysis (252–257°C for brominated analogs) ensures crystallinity .
Advanced Research Questions
Q. How do steric and electronic effects of the trifluoromethoxy group influence reactivity and bioactivity?
- Methodology : Computational studies (e.g., DFT calculations) analyze electron-withdrawing effects of the -OCF₃ group on aromatic electrophilic substitution. In vitro assays comparing trifluoromethoxy-substituted analogs with methoxy or halogen variants reveal enhanced metabolic stability and target binding (e.g., EGFR inhibition) due to increased lipophilicity .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or MS fragmentation)?
- Methodology :
- NMR Anomalies : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, coupling between imidazole protons and adjacent substituents can cause splitting misinterpretations .
- MS Fragmentation : High-resolution MS (HRMS) differentiates isobaric ions. Bromine’s isotopic pattern (1:1 ratio for ⁷⁹Br/⁸¹Br) confirms its presence in unexpected fragments .
Q. How can molecular docking predict the compound’s interaction with biological targets (e.g., kinases)?
- Methodology : Dock the compound into EGFR’s ATP-binding pocket using AutoDock Vina. The trifluoromethoxy group’s hydrophobic interactions with Leu788 and Val726 residues enhance binding affinity. Compare docking scores with known inhibitors (e.g., erlotinib) to prioritize synthesis .
Q. What ADMET properties are critical for advancing this compound to preclinical studies?
- Methodology :
- Absorption : Caco-2 cell permeability assays assess intestinal absorption. The ethyl ester group may improve bioavailability via passive diffusion.
- Metabolism : Microsomal stability tests (human liver microsomes) evaluate CYP450-mediated degradation.
- Toxicity : Ames test for mutagenicity and hERG assay for cardiotoxicity risks. Brominated analogs require careful genotoxicity screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
